![molecular formula C17H13NO3S2 B2552551 N-(噻吩-2-基(噻吩-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 2034514-03-7](/img/structure/B2552551.png)

N-(噻吩-2-基(噻吩-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

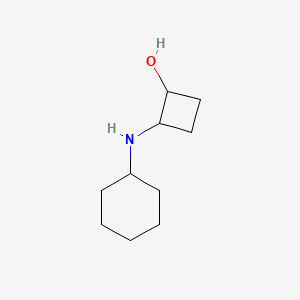

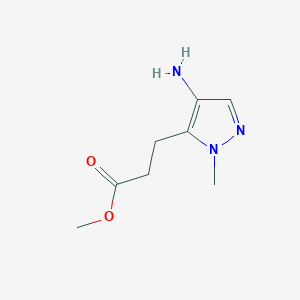

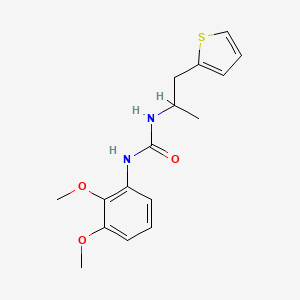

The compound "N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" is a structurally complex molecule that may be related to various thiophene derivatives with potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities, as well as their ability to act as endothelin receptor antagonists . The benzo[d][1,3]dioxole moiety is also of interest due to its presence in compounds with umami flavor characteristics and its role in the metabolism and toxicological evaluation of flavor compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves initial reactions with various organic reagents, followed by further functionalization. For example, substituted thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through reactions with different organic reagents . Additionally, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles has been achieved through diazotisation and coupling with aromatic and heterocyclic amines, followed by air oxidation . These methods may be relevant to the synthesis of the compound , although the specific synthetic route was not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction, revealing a monoclinic space group and specific lattice parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, which can be used to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including hydrolysis, condensation, and oxidative metabolism. For example, the metabolism of N-alkyl benzamide flavor compounds involves oxidative scission of the methylenedioxy moiety and further conversion by Phase II metabolic enzymes . The reactivity of thiophene derivatives can be influenced by the presence of substituents on the benzamide ring, which can lead to different modes of supramolecular aggregation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as antimicrobial activity, can be assessed using experimental techniques and theoretical calculations. The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was investigated against various microorganisms, and the compound was found to have effective antibacterial activity . Additionally, molecular docking studies can be used to understand the nature of the binding of thiophene derivatives with biological targets, such as lung cancer proteins .

科学研究应用

构效关系

含苯并[d][1,3]二氧杂环和噻吩部分的化合物构效关系(SAR)研究突出了它们作为选择性内皮素受体-A拮抗剂的潜力,展示了它们在心血管研究中的相关性。这些化合物的结构修饰已被证明可以增强它们的效力和选择性,为设计心血管疾病治疗剂提供了见解(Wu 等,1997)。

酶抑制

噻吩-2-甲酰胺衍生物已被研究其作为酶抑制剂的潜力。值得注意的是,通过席夫碱反应合成的衍生物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 表现出显着的抑制活性,这些酶参与神经退行性疾病。这些发现表明这些化合物在治疗阿尔茨海默病等疾病中具有治疗潜力(Kausar 等,2021)。

抗菌和抗氧化活性

新型噻吩-2-甲酰胺衍生物的合成和表征揭示了它们的抗菌和抗氧化特性。一些化合物对 BChE 和 AChE 表现出有效的双重抑制作用,并具有良好的抗氧化潜力,表明它们在开发治疗与氧化应激和微生物感染相关的疾病中具有潜在用途(Kausar 等,2021)。

分子对接研究

噻吩-2-甲酰胺衍生物的分子对接研究为它们与靶酶的结合相互作用提供了有价值的见解。这些研究有助于了解酶抑制的分子基础,并指导更有效和选择性抑制剂的设计(Kausar 等,2021)。

作用机制

未来方向

属性

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c19-17(11-3-4-13-14(8-11)21-10-20-13)18-16(12-5-7-22-9-12)15-2-1-6-23-15/h1-9,16H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHSPAOGZOHJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

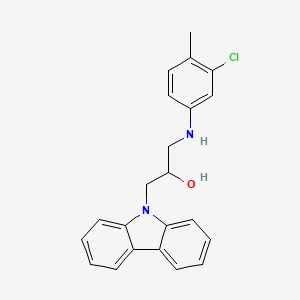

![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)

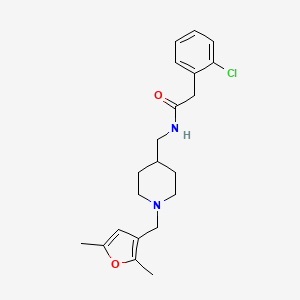

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)

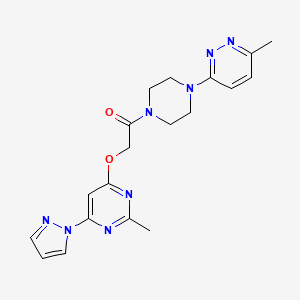

![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)

![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)